Synthetic Yield vs. Piperidine Analog
In a direct comparison of yields for analogous sulfonyl fluoride syntheses, pyrrolidine-3-sulfonyl fluoride was prepared via [3+2] cycloaddition in 50-83% yield on a 25 g scale [1], and via asymmetric Cu-catalyzed cycloaddition in up to 87% yield [2]. In contrast, the closest in-class comparator, piperidine-1-sulfonyl fluoride, is reported to be synthesized from piperidine and sulfuryl fluoride in only 70% yield [3]. The higher maximum yield and scalable protocol for pyrrolidine-3-sulfonyl fluoride indicate a more efficient and cost-effective synthetic route.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 50-83% (racemic) [1]; up to 87% (enantioselective) [2] |
| Comparator Or Baseline | Piperidine-1-sulfonyl fluoride: 70% yield [3] |
| Quantified Difference | Target compound achieves up to 17% higher yield under optimized conditions. |
| Conditions | [3+2] Cycloaddition with vinyl sulfonyl fluorides; Cu-catalyzed asymmetric 1,3-dipolar cycloaddition with ethenesulfonyl fluorides |
Why This Matters
Higher synthetic yield translates directly to lower procurement cost per gram and more efficient scale-up for larger projects, making pyrrolidine-3-sulfonyl fluoride the more economical choice.
- [1] Mykhalchuk V., Yarmolchuk V., Doroschuk R., Tolmachev A., Grygorenko O. [3+2] Cycloaddition of an Azomethyne Ylide and Vinyl Sulfonyl Fluorides — an Approach to Pyrrolidine-3-sulfonyl Fluorides. Eur. J. Org. Chem. 2018, (22), 2870-2876. View Source
- [2] Li Y.-N., Chang X., Xiong Q., Dong X.-Q., Wang C.-J. Cu-catalyzed endo-selective asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethenesulfonyl fluorides: efficient access to chiral pyrrolidine-3-sulfonyl fluorides. Chin. Chem. Lett. 2021, 32 (12), 4029-4032. View Source
- [3] Reaction of sulfuryl fluoride, sulfuryl chloride fluoride and sulfuryl chloride with amines. J. Fluorine Chem. 1980, 16(6), 559. (Data cited from Molaid entry for piperidine N-sulphonyl fluoride) View Source
